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Compound of Interest

Compound Name: 5,7-Dihydroxy-4-methylcoumarin

Cat. No.: B191047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-
Dihydroxy-4-methylcoumarin (CAS 2107-76-8), a naturally occurring phenolic compound

belonging to the coumarin family. This document collates and presents nuclear magnetic

resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data to aid in the

identification, characterization, and further research of this compound.

Chemical Structure
IUPAC Name: 5,7-dihydroxy-4-methylchromen-2-one Molecular Formula: C₁₀H₈O₄ Molecular

Weight: 192.17 g/mol

Spectroscopic Data
The following sections summarize the key spectroscopic data for 5,7-Dihydroxy-4-
methylcoumarin, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 5,7-Dihydroxy-4-methylcoumarin
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

10.52 Singlet 1H ArOH [1]

10.29 Singlet 1H ArOH [1]

6.23 Singlet 1H ArH [1]

6.14 Singlet 1H ArH [1]

5.83 Singlet 1H CH₃CCH [1]

2.45 Singlet 3H CCH₃ [1]

Note: Data recorded in DMSO-d₆ at 400 MHz.[1] Alternative values have also been reported in

DMSO-d₆ as δ 2.49 (d, J=12 Hz, 3H, CH₃), 5.85 (s, 1H, –H), 6.17 (s, 1H, Ar–H), 6.26 (s, 1H,

Ar–H), 10.29 (s, 1H, –OH), 10.51 (s, 1H, –OH).[2]

Table 2: ¹³C NMR Spectroscopic Data for 5,7-Dihydroxy-4-methylcoumarin

While ¹³C NMR spectra for 5,7-Dihydroxy-4-methylcoumarin are available, specific chemical

shift values are not readily accessible in the public domain literature found. The data is noted to

be available from Wiley-VCH GmbH, and the spectrum was recorded on a BRUKER AM-250

instrument.[3]

Data Point Information Reference

Instrument BRUKER AM-250 [3]

Data Source

Copyright © 2002-2025 Wiley-

VCH GmbH. All Rights

Reserved.

[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Table 3: IR Spectroscopic Data for 5,7-Dihydroxy-4-methylcoumarin

Wavenumber (cm⁻¹) Assignment Reference

3406 O-H stretching (hydroxyl) [2]

3096 =C-H stretching (aromatic) [2]

2754 -C-H stretching [2]

1618 C=O stretching (lactone) [2]

1553–1464 C=C stretching (aromatic) [2]

1159 C-O stretching [2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds containing chromophores.

Table 4: UV-Vis Spectroscopic Data for 5,7-Dihydroxy-4-methylcoumarin

λmax (nm)
Molar Absorptivity
(log ε)

Solvent Reference

250 3.73 Alcohol [3]

320 4.08 Alcohol [3]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general methodologies are outlined below.

NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on spectrometers such as a Varian A-60 or a Bruker

instrument operating at 400 MHz for ¹H NMR.[1][3] Samples were typically dissolved in
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deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] Chemical shifts are reported in parts per million

(ppm) relative to an internal standard, tetramethylsilane (TMS).

IR Spectroscopy
Infrared spectra were recorded on an FTIR spectrometer.[1] The solid sample was prepared as

a potassium bromide (KBr) pellet.[2] This technique involves mixing a small amount of the

sample with dry KBr powder and pressing it into a thin, transparent disk through which the IR

beam is passed.

UV-Vis Spectroscopy
UV absorption spectra were recorded on a UV-Vis spectrophotometer.[1] The analysis was

conducted by dissolving the compound in a suitable solvent, such as alcohol, to a known

concentration.[3] The absorbance was measured over a range of wavelengths to determine the

absorption maxima (λmax).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 5,7-Dihydroxy-4-methylcoumarin.
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Caption: Workflow for the spectroscopic analysis of 5,7-Dihydroxy-4-methylcoumarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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